molecular formula C14H12FN3O2S B2486583 2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE CAS No. 1164503-76-7

2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE

Cat. No.: B2486583
CAS No.: 1164503-76-7
M. Wt: 305.33
InChI Key: PNGUYBLNBKYBDN-GXDHUFHOSA-N
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Description

2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a thiazolidine ring, a cyano group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

(2E)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c1-2-11-13(20)18(9-5-3-8(15)4-6-9)14(21-11)10(7-16)12(17)19/h3-6,11H,2H2,1H3,(H2,17,19)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGUYBLNBKYBDN-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=C(C#N)C(=O)N)S1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N(/C(=C(/C#N)\C(=O)N)/S1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The cyano and fluorophenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is unique due to its specific structural features, such as the thiazolidine ring and the combination of cyano and fluorophenyl groups. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Biological Activity

2-Cyano-2-[(2E)-5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various research studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiazolidinone derivatives with appropriate acetamides. The structure is characterized by a thiazolidinone ring, which is known for its diverse biological activities.

Crystal Structure Analysis

A detailed crystal structure analysis has been conducted, revealing essential parameters such as:

  • Molecular Formula : C19H19FN2O3S
  • Crystal System : Monoclinic
  • Space Group : P21/c

Table 1 summarizes the crystallographic data:

ParameterValue
a (Å)8.8312(5)
b (Å)12.9378(9)
c (Å)13.1531(8)
β (°)93.022(5)
Volume (ų)1500.73(16)
Z4

This structural information is crucial for understanding the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of 2-cyano compounds exhibit notable antimicrobial properties. A study evaluating various synthesized thiazolidinone derivatives showed significant activity against several bacterial strains including:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Acinetobacter baumannii
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

Additionally, antifungal activity was assessed against:

  • Candida albicans
  • Cryptococcus neoformans

Table 2 presents the antimicrobial activity results:

CompoundBacterial StrainZone of Inhibition (mm)
5aE. coli15
5bK. pneumoniae17
9aP. aeruginosa20

These results indicate that certain derivatives possess strong inhibitory effects on pathogenic microorganisms.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Thiazolidinone derivatives have shown cytotoxic effects on various cancer cell lines, including glioblastoma and melanoma cells. The structure–activity relationship (SAR) studies suggest that modifications on the thiazolidinone core can enhance anticancer efficacy.

In one study, compounds were tested for their IC50 values against human cancer cell lines:

CompoundCell LineIC50 (µM)
9U251 (glioblastoma)1.61 ± 0.92
10WM793 (melanoma)1.98 ± 1.22

The presence of electron-donating groups and specific substitutions on the phenyl ring were correlated with increased cytotoxicity.

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazolidinone derivatives related to this compound:

  • Study on Antimicrobial Activity : A combinatorial library was synthesized from thiazolidinones showing promising antimicrobial properties against multiple bacterial and fungal strains.
  • Evaluation of Anticancer Properties : Research focusing on structure modifications led to enhanced activity against specific cancer cell lines, emphasizing the importance of functional group positioning.

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